molecular formula C12H24O2 B8425754 Ethyl 2-butylhexanoate

Ethyl 2-butylhexanoate

Cat. No. B8425754
M. Wt: 200.32 g/mol
InChI Key: WBACPFIDFVCSHO-UHFFFAOYSA-N
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Patent
US09153785B2

Procedure details

Compound 16 (54.1 g, 270 mmol) was dissolved in anhydrous THF (450 mL) and cooled in an ice/water bath under nitrogen protection. Lithium aluminum hydride (LAH) (15.3 g, 404 mmol) was added into the reaction flask in small portions. The temperature of the reaction solution was increased to room temperature and then refluxed overnight. The reaction mixture was cooled down to room temperature and poured very slowly into the ice/water solution. The solution was acidified using a 2N HCl aqueous solution, extracted with Et2O (150 mL×3), and then concentrated via rotary evaporation. The resulting crude oil was purified via vacuum distillation. The compound 17 was collected as colorless oil (32.6 g, 76.2%). 1H NMR (CDCl3): δ 0.87-0.92 (6H, m), 1.17-1.42 (12H, m), 1.40-1.50 (1H, m), 3.53 (2H, d). MS (EI): calcd, 158.3. found M+H+, 159.2.
Quantity
54.1 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]([CH2:11][CH2:12][CH2:13][CH3:14])[C:6](OCC)=[O:7])[CH2:2][CH2:3][CH3:4].[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>C1COCC1>[CH2:1]([CH:5]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:6][OH:7])[CH2:2][CH2:3][CH3:4] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
54.1 g
Type
reactant
Smiles
C(CCC)C(C(=O)OCC)CCCC
Name
Quantity
450 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/water bath under nitrogen protection
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (150 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
The resulting crude oil was purified via vacuum distillation
CUSTOM
Type
CUSTOM
Details
The compound 17 was collected as colorless oil (32.6 g, 76.2%)

Outcomes

Product
Name
Type
Smiles
C(CCC)C(CO)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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